Cedeodarin

Ovarian Cancer Molecular Docking POTEE Inhibition

Researchers requiring a structurally defined 6-methoxytaxifolin face supply challenges with generic flavonoids that lack target specificity. Cedeodarin (≥98% HPLC) solves this with its unique methoxy substitution, enabling reproducible biological outcomes. - Superior POTEE binding (-8.1 kcal/mol) vs. taxifolin for ovarian cancer docking studies. - Essential analytical reference standard for Cedrus deodara extract quantification via HPLC/LC-MS. - SARS-CoV-2 MPro inhibitor scaffold outperforming favipiravir in preliminary screening.

Molecular Formula C16H14O8
Molecular Weight 334.28 g/mol
CAS No. 31076-39-8
Cat. No. B209167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedeodarin
CAS31076-39-8
Molecular FormulaC16H14O8
Molecular Weight334.28 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1
InChIKeyFDRYLJGFQYHFHZ-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cedeodarin: A Differentiated 6-Methoxy Flavonoid


Cedeodarin (CAS 31076-39-8), also known as 6-methoxytaxifolin or 6-methyldihydroquercetin, is a pentahydroxyflavanone belonging to the dihydroflavonol subclass of flavonoids. It is a naturally occurring compound isolated from Cedrus deodara (Himalayan cedar) and is structurally defined as a (+)-taxifolin derivative substituted with a methoxy group at the 6-position [1]. This specific 6-methoxy substitution distinguishes Cedeodarin from its parent compound taxifolin and other closely related dihydroflavonols, imparting unique physicochemical properties including a molecular formula of C16H14O7, a molecular weight of 318.28 g/mol, and a predicted density of 1.632 g/cm³ .

Unique 6-Methoxy Substitution Differentiated dihydroflavonol for SAR and target engagement studies
Naturally Sourced Flavonoid Isolated from Cedrus deodara; suitable as analytical reference standard
Reported Target Engagement Supports in silico and in vitro binding studies for POTEE and MPro

Why Generic Flavonoids Cannot Replace Cedeodarin


Cedeodarin cannot be indiscriminately substituted with generic flavonoids or even its parent compound taxifolin due to its unique 6-methoxy substitution, which confers distinct molecular recognition properties and target binding affinities. While many flavonoids exhibit broad antioxidant and anti-inflammatory activities, Cedeodarin's specific stereochemistry and methoxy group at the C6 position alter its hydrogen bonding capacity, lipophilicity, and steric interactions with biological targets [1]. This structural differentiation manifests in quantifiable differences in binding affinities to specific protein targets (e.g., POTEE) and enzymatic inhibition profiles (e.g., Dr5, xanthine oxidase) that are not observed with taxifolin or other close analogs . Consequently, procurement of Cedeodarin specifically, rather than a related flavonoid, is essential for studies requiring precise target engagement and reproducible biological outcomes.

Attribute
Cedeodarin
Taxifolin / Generic Flavonoids
6-Position Substitution
Methoxy group
Hydrogen (taxifolin) or other substituents
Binding Affinity Context
Reported distinct profile for POTEE and MPro
May not reproduce same target engagement
Physicochemical Profile
Altered lipophilicity and H-bond capacity
Different solubility and permeability may shift assay results
Generic flavonoid substitution may compromise target-specific readouts; validate binding in your assay system.

Quantitative Differentiation of Cedeodarin


POTEE Binding Affinity Comparison

In a molecular docking study against the ovarian cancer proliferation target POTEE, Cedeodarin demonstrated a binding affinity of -8.1 kcal/mol, which is numerically superior to taxifolin (-7.7 kcal/mol), deodarin (-7.7 kcal/mol), matairesinol (-7.9 kcal/mol), and quercetin (-8.0 kcal/mol) [1]. This indicates that the 6-methoxy substitution in Cedeodarin enhances target engagement compared to its parent compound taxifolin and other structurally related phytochemicals.

POTEE Binding
Head-to-head
−8.1 kcal/mol vs −7.7 kcal/mol (taxifolin)
Reported higher binding energy in silico
Supports POTEE target engagement assay context
Ovarian Cancer Molecular Docking POTEE Inhibition

SARS-CoV-2 MPro Binding Affinity

A pharmacoinformatics study targeting the SARS-CoV-2 main protease (MPro) found that Cedeodarin, along with quercetin and dihydrodehydrodiconiferyl alcohol, exhibited notable binding affinity that surpassed the reference drug favipiravir [1]. While specific numerical binding energies were not provided in the abstract, the study affirms that Cedeodarin's binding to MPro is more favorable than favipiravir's, and molecular dynamics simulations confirmed the stability of the Cedeodarin-MPro complex throughout the simulation period.

MPro Binding
Cross-study comparable
Ranked above favipiravir Exact ΔG not reported
Reported favorable MPro binding ranking
MD simulation confirmed complex stability; quantitative data required
SARS-CoV-2 Main Protease Antiviral Screening

Cedrus deodara Antioxidant & Tyrosinase Activity

While direct, isolated compound data for Cedeodarin is sparse, the source plant Cedrus deodara (from which Cedeodarin is purified) shows strong antioxidant activity against ABTS free radicals with an IC50 of 25.5 ± 0.64 μg/mL . In mushroom tyrosinase inhibitory assays, IC50 values were 2.1 ± 0.98 mg/mL for monophenolase and 2.27 ± 0.93 mg/mL for diphenolase. Although this is plant extract data rather than pure Cedeodarin, it provides a baseline for the bioactivity profile expected from Cedeodarin-containing fractions.

Antioxidant (Extract)
Class-level inference
IC50 25.5 μg/mL (ABTS)
Cedrus deodara extract; pure cedeodarin data unavailable
Reported extract activity context
Supports bioactivity-guided fractionation studies
Antioxidant Tyrosinase Inhibition Cedrus deodara

Dr5 and Xanthine Oxidase Inhibition

Vendor technical data indicates that Cedeodarin is a potent inhibitor of the protein Dr5 and has been shown to suppress cancer cell growth and induce cell death . It also inhibits xanthine oxidase, which can lead to decreased blood uric acid levels. However, specific IC50 values or comparative data against reference inhibitors are not provided in the available datasheets, limiting the strength of this evidence to a qualitative claim.

Dr5 / XO Inhibition
Supporting evidence
Qualitative inhibition reported
Vendor-reported activity; data to verify
No IC50 or comparator data available
Dr5 Inhibition Xanthine Oxidase Uric Acid

Cedeodarin Research Applications


Ovarian Cancer Target Validation Studies

Given Cedeodarin's superior binding affinity to POTEE (-8.1 kcal/mol) compared to taxifolin and other analogs, researchers investigating POTEE as an ovarian cancer target should prioritize Cedeodarin for molecular docking validation and subsequent in vitro binding assays. Its distinct 6-methoxy substitution may confer unique pharmacophore features for lead optimization [1].

Flavonoid 6-Position SAR Studies

Cedeodarin serves as a critical reference compound in SAR studies exploring the impact of 6-methoxy substitution on flavonoid bioactivity. Comparative assays with taxifolin (parent), 6-methyltaxifolin, and other 6-substituted analogs can elucidate the role of the methoxy group in target binding, antioxidant capacity, and physicochemical properties [2].

SARS-CoV-2 MPro Antiviral Screening

Cedeodarin's favorable binding to SARS-CoV-2 MPro (surpassing favipiravir) supports its inclusion in antiviral screening panels. Researchers developing MPro inhibitors can use Cedeodarin as a structurally unique flavonoid scaffold for further optimization and in vitro validation [3].

Cedrus deodara Analytical Reference Standard

As a characteristic dihydroflavonol from Cedrus deodara, Cedeodarin is essential as an analytical reference standard for HPLC, LC-MS, and NMR-based metabolomics studies of cedar-derived extracts and traditional medicines. Its defined structure and purity (≥98%) enable accurate quantification and authentication .

Application
Selection Property
Validation Focus
POTEE pathway-target engagement studies
6-Methoxy substitution binding profile
Target engagement and binding affinity assays
Flavonoid 6-position SAR studies
Structural differentiation from taxifolin
Methoxy group impact on bioactivity and properties
SARS-CoV-2 MPro antiviral screening panels
Reported MPro binding affinity profile
In vitro antiviral and binding validation
Cedrus deodara analytical reference standard
Defined purity and structural identity
HPLC/LC-MS/NMR quantification and authentication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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